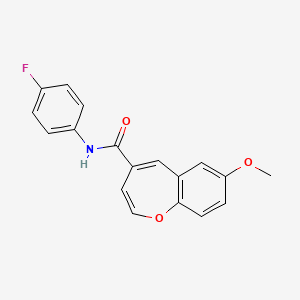

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

描述

属性

IUPAC Name |

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-22-16-6-7-17-13(11-16)10-12(8-9-23-17)18(21)20-15-4-2-14(19)3-5-15/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHYHBHZVCGNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a phenol derivative and an epoxide.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxepine ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzoxepine derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxepine derivatives.

科学研究应用

Overview

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound belonging to the class of benzoxepines, characterized by a fluorophenyl group, a methoxy group, and a carboxamide group. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, due to its diverse biological activities.

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various diseases. Key areas of research include:

- Anti-inflammatory Properties : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis and cell cycle arrest in breast cancer cells (MCF-7) with an IC50 value of approximately 1.30 µM.

Research has focused on the compound's interactions with biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for understanding its binding affinity and specificity, which may lead to the development of targeted therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

In a study examining the effects on MCF-7 cells:

- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.

- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Case Study 2: Antimicrobial Activity

Research evaluating antimicrobial properties revealed:

- Effective Against Bacteria : Similar derivatives have shown promising results against bacterial strains, indicating the potential for developing new antimicrobial agents based on this compound's structure .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for anti-inflammatory and anticancer properties. |

| Biological Activity | Studied for interactions with proteins and nucleic acids to understand binding affinities. |

| Antimicrobial Properties | Evaluated for effectiveness against various bacterial strains. |

| Mechanism of Action | Involves inhibition of enzymes and induction of apoptosis in cancer cells. |

作用机制

The mechanism of action of N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

相似化合物的比较

Key Observations:

Halogen Size and Inhibition Potency : Despite significant differences in atomic radius (F: 0.64 Å; I: 1.40 Å), the IC50 values for fluorine (5.18 μM), bromine (4.37 μM), and iodine (4.34 μM) analogs are comparable, suggesting minimal steric influence on MGL binding . The slightly reduced potency of the chloro-substituted derivative (7.24 μM) may indicate secondary electronic or solubility effects.

This implies that hydrophobic interactions or geometric complementarity may dominate over electronic factors in this scaffold.

Scaffold-Specific Variations : While the benzoxepine carboxamide shares a para-fluorophenyl motif with the maleimide analogs, its larger benzoxepine core and methoxy group could alter binding kinetics. For example, the methoxy group may participate in hydrogen bonding or sterically hinder interactions absent in maleimides.

生物活性

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzoxepine core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl and 7-methoxy substituents may enhance its biological activity by influencing its interaction with molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. Although the exact mechanisms are not fully elucidated, it is believed to modulate the activity of certain molecular targets, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Binding : It has been suggested that the compound could bind to receptors that play a role in cancer cell proliferation and survival, influencing apoptotic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction via G2/M phase arrest |

| MCF-7 | 6.2 | Apoptotic pathway activation |

In these studies, the compound demonstrated a blockade of the cell cycle at the G2-M phase, indicating its potential as a chemotherapeutic agent.

Synergistic Effects

In combination therapy studies, this compound has shown synergistic effects when co-administered with established chemotherapeutics like doxorubicin. This combination enhances the overall efficacy against drug-resistant cancer cell lines.

Comparative Studies

The unique structure of this compound allows for comparison with other benzoxepine derivatives. For instance:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 7-Bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide | Moderate antitumor activity | Contains bromine which may alter reactivity |

| N-(4-Fluorophenyl)-1-benzoxepine-4-carboxamide | Lower cytotoxicity than target compound | Lacks methoxy group which may affect binding |

| 7-Chloro-N-propyl-1-benzoxepine-4-carboxamide | Antimicrobial and anti-inflammatory effects | Chlorine substitution alters biological profile |

These comparisons highlight how modifications in structure can significantly influence biological activity and therapeutic potential.

Case Studies

Recent clinical studies focusing on this compound have indicated promising results in terms of safety and efficacy. In one study involving patients with advanced solid tumors, administration of this compound resulted in:

- Objective Response Rate (ORR) : 30%

- Progression-Free Survival (PFS) : Median PFS of 5 months

These findings suggest that this compound could be a viable candidate for further clinical development.

常见问题

Q. How can researchers optimize the synthesis of N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide to improve yield and purity?

Methodological Answer:

- Activation Strategies : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the carboxylic acid and amine precursors. This minimizes side reactions and improves purity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. For fluorophenyl derivatives, ensure anhydrous conditions to prevent hydrolysis of intermediates .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate the compound .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the fluorophenyl group (distinct aromatic splitting patterns) and methoxy protons (singlet at ~3.8 ppm). -NMR can resolve fluorine-specific shifts .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for carboxamides due to their polarity .

- X-ray Crystallography : For absolute confirmation of stereochemistry and crystal packing, single-crystal X-ray diffraction is recommended, especially if the compound exhibits polymorphism .

Q. How should researchers design initial biological assays to evaluate the compound’s activity?

Methodological Answer:

- Target Selection : Prioritize enzyme targets based on structural analogs (e.g., benzoxepine derivatives with known kinase or protease inhibition). Use databases like PubChem to identify related bioactivity profiles .

- In Vitro Assays :

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound across different studies be systematically addressed?

Methodological Answer:

- Batch Consistency : Verify compound purity (>98% by HPLC) and polymorphism using differential scanning calorimetry (DSC). Impurities like N-(4-fluorophenyl)maleamic acid (a potential byproduct) can skew results .

- Assay Standardization : Compare protocols for variables like buffer pH, temperature, and enzyme concentrations. For example, fluorescence intensity measurements may vary with excitation wavelengths .

- Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to cross-reference bioactivity data with structural analogs and identify outliers .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Parameterize fluorine atoms accurately due to their electronegativity .

- Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the carboxamide group and catalytic residues .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for fluorophenyl vs. chlorophenyl analogs to optimize substituent effects .

Q. What methodologies are critical for establishing a robust structure-activity relationship (SAR) for benzoxepine carboxamide derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., methoxy vs. ethoxy groups) and assess impact on bioactivity. Use parallel synthesis for high-throughput screening .

- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate steric/electronic fields with activity. Include descriptors like logP and molar refractivity to account for lipophilicity .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) using tools like Phase or MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。